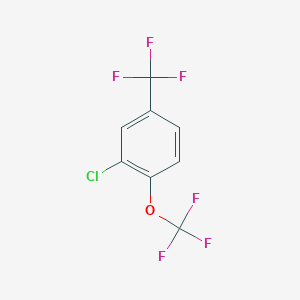

2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Description

Steric and Electronic Comparisons

- vs. 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene :

- Replacing -OCF₃ with fluorine reduces steric bulk but maintains electron withdrawal (σₚ(F) = 0.06).

- The absence of -OCF₃ simplifies conformational dynamics, allowing planar geometry for all substituents.

- vs. 4-Bromo-1-chloro-2-(trifluoromethyl)benzene :

- Bromine’s larger atomic radius increases steric hindrance but provides weaker electron withdrawal (σₚ(Br) = 0.23).

- -OCF₃ in the title compound enhances polarity compared to bromine.

Reactivity Trends

- Electrophilic Substitution :

- Nucleophilic Aromatic Substitution :

Table 3: Structural and Electronic Comparison

| Compound | Key Substituents | σₚ (Avg) | Steric Bulk |

|---|---|---|---|

| Title Compound | -Cl, -OCF₃, -CF₃ | 0.54 | High |

| 2-Chloro-1,3-difluoro-4-(trifluoromethyl) | -Cl, -F, -CF₃ | 0.43 | Moderate |

| 4-Bromo-1-chloro-2-(trifluoromethyl) | -Br, -Cl, -CF₃ | 0.23 | High |

Properties

IUPAC Name |

2-chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6O/c9-5-3-4(7(10,11)12)1-2-6(5)16-8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFBYDCXUHTJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Aromatic Precursors

The initial step involves chlorination of benzaldehyde or a benzaldehyde/parylene mixture to introduce chlorine atoms into the aromatic ring. This is achieved using chlorinating agents such as chlorine gas, sulfuryl chloride, or N-chlorosuccinimide, often in the presence of radical initiators and catalysts like phosphorus trichloride or azobisisobutyronitrile derivatives.

-

- Temperature: 90–100°C

- Chlorine flow rate: 15–20 LPH (liters per hour)

- Duration: 4–5 hours with additional 2 hours to complete reaction

- Solvents: benzotrifluoride, 4-chlorobenzotrifluoride, chlorobenzene, or dichlorobenzenes

-

- Anisole (150 g) and radical initiator (7.5 g) mixed with 4-chlorobenzotrifluoride (750 g)

- Chlorine gas introduced under UV illumination to promote radical chlorination

- Post-reaction nitrogen purging to remove dissolved chlorine and hydrochloric acid

- Resulting crude chlorinated product used directly for next step.

Fluoridation to Introduce Trifluoromethoxy Group

The chlorinated intermediate, specifically trichloromethoxybenzene, undergoes fluoridation with anhydrous hydrogen fluoride (AHF) to replace chlorine atoms with trifluoromethoxy groups.

-

- Temperature: 80°C

- Pressure: 30–35 kg/cm²

- Duration: 4–6 hours

- Equipment: Stainless steel autoclave (SS 316)

-

- Charging trichloromethoxybenzene (265 g) and AHF (252 g) into autoclave

- Heating and maintaining temperature and pressure for reaction completion

- Venting and purging to remove hydrochloric acid and excess HF

- Distillation under atmospheric pressure to isolate pure trifluoromethoxybenzene (approx. 120 g yield from crude).

Nitration of Trifluoromethoxybenzene

Nitration introduces a nitro group at the para position relative to the trifluoromethoxy substituent, forming l-nitro-4-trifluoromethoxybenzene, an important intermediate.

-

- Temperature: 0°C to 35°C

- Duration: 2–5 hours

- Reagents: Concentrated nitric acid and sulfuric acid mixture

- Solvent: Dichloromethane, chloroform, or carbon tetrachloride

-

- Cooling trifluoromethoxybenzene (118 g) and dichloromethane (590 g) to 0°C

- Slowly adding nitration mixture (HN03 58.24 g + H2SO4 174.24 g) over 1 hour at 5–10°C

- Gradually raising temperature to 30°C and maintaining for 1 hour

- Quenching reaction into ice-cold water, separating organic layers

- Drying and evaporating solvent to obtain nitro compound (~135 g).

Isolation and Purification

Isolation of intermediates and the final product involves standard organic chemistry techniques:

- Evaporation and distillation to remove solvents and volatile impurities

- Filtration and layer separation to isolate solid or liquid products

- Use of nitrogen purging to remove volatile acids and gases

- Final purification to achieve high purity (90–99.5%) of trifluoromethoxy derivatives.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents/Materials | Conditions | Duration | Yield/Notes |

|---|---|---|---|---|

| 1. Chlorination | Anisole, 4-chlorobenzotrifluoride, Cl2 | 90–100°C, UV light, 15–20 LPH Cl2 | 6–7 hours total | Crude chlorinated product (296 g) |

| 2. Fluoridation | Trichloromethoxybenzene, anhydrous HF | 80°C, 30–35 kg/cm² pressure | 4–6 hours | Pure trifluoromethoxybenzene (~120 g) |

| 3. Nitration | Trifluoromethoxybenzene, HNO3, H2SO4, DCM | 0–35°C | 2–5 hours | l-Nitro-4-trifluoromethoxybenzene (135 g) |

| 4. Purification | Various solvents, nitrogen purging | Ambient to reflux temperatures | Variable | Purity 90–99.5% |

Research Findings and Optimization Notes

- Chlorination efficiency depends on the choice of solvent and radical initiator; benzotrifluoride and UV illumination enhance selectivity and yield.

- Replacement of carbon tetrachloride as solvent with less ozone-depleting alternatives like tetrachloroethane is preferred for environmental compliance.

- Fluoridation with anhydrous HF requires stringent pressure and temperature control to maximize substitution and minimize side reactions.

- Nitration favors para-substitution (~90% selectivity) over ortho due to electronic effects of trifluoromethoxy group.

- The process yields intermediates with high purity, suitable for further functionalization or direct use in pharmaceutical and agrochemical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemical Properties and Reactivity

The compound exhibits significant reactivity due to its functional groups, allowing it to undergo various substitution reactions typical of aromatic compounds. This reactivity is essential for synthesizing derivatives that may possess different biological or chemical properties.

Biological Interaction Studies

Research into how 2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene interacts with biological systems is crucial for understanding its potential therapeutic uses. Studies focus on:

- Enzyme Interaction : Investigating the compound's ability to inhibit or activate specific enzymes.

- Receptor Binding Studies : Evaluating its affinity for various receptors, which could indicate potential pharmaceutical applications.

Environmental Impact Assessments

Given its chemical structure, this compound may have implications in environmental chemistry. Studies often assess:

- Toxicological Profiles : Evaluating potential human health risks associated with exposure.

- Degradation Pathways : Understanding how this compound behaves in environmental conditions.

Industrial Applications

This compound has several industrial applications, including:

- Solvent Use : Employed in various solvent-based products such as coatings, inks, and toners due to its low volatility and non-ozone-depleting properties.

- Chemical Intermediate : Serves as an intermediate in synthesizing other fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Research findings indicate that compounds similar to this compound have been studied extensively for their biological activities. For instance:

- A study published in Environmental Health Perspectives highlighted the potential reproductive toxicity associated with inhalation exposure to high doses of similar compounds .

- Another investigation into organofluorine compounds discussed their interactions with biological systems, emphasizing the need for further research on their safety profiles .

These studies underscore the importance of thorough evaluation of the health risks associated with exposure to such chemical compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to specific targets. These interactions can modulate biological pathways, leading to desired therapeutic effects or material properties.

Comparison with Similar Compounds

Oxyfluorfen (2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene)

- Structure: Differs at position 1, where a phenoxy group substituted with 3-ethoxy and 4-nitro groups replaces the trifluoromethoxy group.

- Applications: A broad-spectrum herbicide used for nonselective weed control in crops like soybeans and cotton. It acts as a protoporphyrinogen oxidase (PPO) inhibitor, disrupting chlorophyll synthesis .

- Regulatory Status : EPA has established tolerances for residues in crops, with strict monitoring of oxyfluorfen and its metabolites .

- Persistence : The nitro and ethoxy groups contribute to soil persistence, requiring careful application to avoid groundwater contamination .

Nitrofluorfen (2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene)

4-Bromo-2-Chloro-1-(trifluoromethoxy)benzene

- Structure : Replaces the 4-trifluoromethyl group with bromine, altering electronic properties.

- Applications : Primarily a synthetic intermediate; bromine’s larger atomic radius may reduce volatility compared to CF₃-substituted analogs .

Physicochemical and Functional Comparisons

Table 1: Structural Comparison

Table 2: Functional Properties

Key Findings and Implications

- Substituent Impact: The trifluoromethoxy group in the target compound likely enhances volatility and membrane permeability compared to oxyfluorfen’s bulky phenoxy substituent. However, the absence of a nitro group may reduce herbicidal activity, as nitro groups are critical for PPO inhibition in oxyfluorfen .

- Environmental Considerations : Trifluoromethyl and trifluoromethoxy groups are resistant to hydrolysis, suggesting environmental persistence. Regulatory scrutiny, as seen with oxyfluorfen’s PCE content restrictions , may apply to the target compound.

- Synthetic Utility : The target compound’s structure positions it as a candidate for further functionalization, such as coupling reactions, leveraging its halogen and electron-withdrawing groups .

Biological Activity

2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, with the molecular formula C8H3ClF6O, is a complex aromatic compound notable for its unique combination of functional groups, including a chlorine atom and two trifluorinated moieties. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activity and reactivity.

Molecular Characteristics

- Molecular Weight: 264.55 g/mol

- Boiling Point: Approximately 78 °C

- Appearance: Colorless to pale yellow liquid

- CAS Number: 1417567-09-9

The presence of both trifluoromethoxy and trifluoromethyl groups significantly influences the compound's chemical reactivity and potential applications in biological systems.

Reactivity and Synthesis

This compound can undergo various substitution reactions typical of aromatic compounds. The synthesis often involves nucleophilic substitution methods, utilizing precursors such as chlorobenzene derivatives in the presence of bases like potassium carbonate .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of biological pathways, making it a candidate for therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the potential antiparasitic properties of compounds structurally similar to this compound. For instance, research on related compounds has shown activity against Plasmodium falciparum, suggesting that modifications in the trifluorinated groups can enhance efficacy against malaria parasites .

Table: Summary of Biological Activity Studies

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological profile of this compound. The compound exhibits irritant properties, necessitating careful handling to avoid skin and eye contact. Further toxicological studies are essential for understanding its safety profile in potential therapeutic applications.

Applications in Drug Discovery

Given its unique structure and biological activity, this compound is being investigated as a precursor for developing novel pharmaceuticals. Its ability to modulate biological pathways makes it a valuable candidate for drug discovery initiatives targeting infectious diseases like malaria.

Future Directions

Ongoing research aims to optimize the pharmacokinetic profiles of compounds derived from this compound. This includes improving solubility and metabolic stability while maintaining or enhancing biological activity against relevant targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 2-chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

- Methodology :

- Electrophilic aromatic substitution : Utilize 4-chloro-1-(trifluoromethoxy)benzene as a starting material. Introduce trifluoromethyl groups via radical trifluoromethylation using UV light and catalytic iodine .

- Halogenation : Chlorination at the para position can be achieved using Cl2 in the presence of Lewis acids (e.g., FeCl3), followed by trifluoromethoxy group installation via nucleophilic substitution .

- Yield Optimization : Reaction temperature (60–80°C), solvent polarity (acetonitrile preferred), and stoichiometric ratios (1:1.2 for trifluoromethylating agents) are critical for maximizing yields (reported up to 50% via photomediated methods) .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Key Data :

- <sup>19</sup>F NMR : Distinct signals at δ = -58.79 ppm (CF3O) and -63.39 ppm (CF3) confirm substitution patterns .

- Mass Spectrometry : Molecular ion peak at m/z 260.53 (C8H4ClF6O) with fragmentation patterns matching chlorine and trifluoromethoxy groups .

- IR Spectroscopy : Strong absorption bands at 1250–1150 cm<sup>-1</sup> (C-F stretching) and 750 cm<sup>-1</sup> (C-Cl) .

Q. What are the key physicochemical properties relevant to laboratory handling?

- Properties :

- Melting Point : Not explicitly reported, but analogous trifluoromethoxybenzene derivatives melt between 85–100°C .

- Solubility : Low polarity in water (<0.1 mg/L at 25°C); soluble in acetonitrile, DCM, and DMSO .

- Stability : Degrades under UV light; store in amber vials at 2–8°C .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of trifluoromethoxy-substituted benzenes?

- Contradiction Analysis :

- Para vs. Ortho Substitution : Steric hindrance from the trifluoromethoxy group directs electrophilic substitution to the para position. However, nitro or ethoxy substituents (e.g., in oxyfluorfen derivatives) can alter regioselectivity .

- Side Reactions : Competing hydrolysis of trifluoromethoxy groups occurs in aqueous acidic conditions (pH < 3), necessitating anhydrous solvents .

Q. What metabolic pathways are observed for structurally related compounds (e.g., oxyfluorfen) in biological systems?

- Metabolic Studies :

- In rats, oxyfluorfen (a derivative with an ethoxy-nitro-phenoxy group) undergoes nitro reduction to amines, followed by glucuronidation. Similar pathways are expected for the target compound .

- Key Enzymes : Cytochrome P450 (CYP3A4) mediates oxidative cleavage of the trifluoromethoxy group, producing trifluoroacetic acid metabolites .

Q. How can environmental persistence and degradation products be analyzed?

- Analytical Workflow :

- Extraction : Solid-phase extraction (SPE) using C18 cartridges from soil/water samples .

- Detection : HPLC-MS/MS with MRM transitions (m/z 261 → 214 for parent compound; m/z 177 → 130 for trifluoroacetic acid) .

- Degradation Products : Photolytic cleavage generates 4-chlorobenzoic acid and trifluoromethanol, identified via GC-MS .

Contradictions & Limitations

- Synthetic Yields : Photomediated methods (50% yield ) underperform compared to traditional halogenation routes (unreported yields in evidence).

- Metabolic Data : Limited direct studies on the target compound; inferences drawn from oxyfluorfen analogs may not fully capture its behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.